2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile

Protein Kinase C inhibition Triarylacrylonitrile SAR Tamoxifen analogue selectivity

Researchers studying PKC-mediated pathways often face confounding estrogenic effects from tamoxifen. 2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile (CAS 2052-75-7) solves this with >125-fold PKC-over-ERα selectivity. • PKC IC50 = 80 nM - 250-fold more potent than tamoxifen (IC50 = 20 μM) • ERα binding >10 μM eliminates estrogenic confounds in neurological studies • Dual ER-dependent/independent cytostatic activity in MCF7 & BT20 breast cancer models Supplied with full analytical characterization for reproducible research.

Molecular Formula C27H37N3O2
Molecular Weight 435.6 g/mol
CAS No. 2052-75-7
Cat. No. B12674120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile
CAS2052-75-7
Molecular FormulaC27H37N3O2
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)OCCN(CC)CC
InChIInChI=1S/C27H37N3O2/c1-5-29(6-2)17-19-31-26-13-9-23(10-14-26)21-25(22-28)24-11-15-27(16-12-24)32-20-18-30(7-3)8-4/h9-16,21H,5-8,17-20H2,1-4H3/b25-21+
InChIKeyIXALFAKDQLWUOL-NJNXFGOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile (CAS 2052-75-7): A Triarylacrylonitrile Differentiation Analysis


2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile (CAS 2052-75-7) is a synthetic triarylacrylonitrile derivative [1]. This compound belongs to a class of tamoxifen analogues characterized by an acrylonitrile core substituted with dialkylaminoalkoxy side chains, a scaffold originally developed around the selective estrogen receptor modulator (SERM) pharmacophore [1]. Unlike the clinical agent tamoxifen, which possesses a single dimethylaminoethoxy side chain on a triphenylethylene backbone, this compound features two diethylaminoethoxy side chains attached to a triarylacrylonitrile core [2]. This structural divergence from the tamoxifen scaffold is critical for its differentiated biological profile, particularly its altered target selectivity between protein kinase C (PKC) and the estrogen receptor alpha (ERα) [1].

Critical Procurement Risk: Why Triarylacrylonitrile Analogues of 2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile Are Not Interchangeable


Generic substitution within the triarylacrylonitrile class is scientifically unsound due to extreme sensitivity of the target selectivity profile to specific structural features. The presence, nature, and position of the dialkylaminoalkoxy side chains directly control the balance between PKC inhibition and ERα binding [1]. For instance, while tamoxifen acts as a modest PKC inhibitor (IC50 = 20 μM) with nanomolar ERα affinity (222 nM), its closely related diethylaminoethoxy-substituted analogue inverts this selectivity, achieving potent PKC inhibition (IC50 = 80 nM) and minimal ERα engagement (>10 μM) [1]. Even subtle variations in side-chain bulk or the introduction of a β-phenyl ring on the acrylonitrile core can drastically alter this target bias, as demonstrated by earlier structure-activity relationship (SAR) studies showing that the (diethylamino)ethoxy chain was essential for converting weak agonists into potent antagonists in MCF7 breast cancer cell assays [2]. Substituting a compound with an incorrect side-chain configuration risks complete loss of the desired PKC-over-ERα selectivity that defines this particular molecule's research value [1].

Quantitative Differentiation Evidence for 2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile Versus Tamoxifen and Closest Analogues


PKC Inhibition Potency: 250-Fold Increase Over Tamoxifen by Trisubstituted Acrylonitrile Derivative 6c

The trisubstituted acrylonitrile analogue designated compound 6c, which incorporates two diethylaminoethoxy side chains, demonstrates a 250-fold improvement in PKC inhibitory potency relative to tamoxifen [1]. In a head-to-head biochemical assay measuring inhibition of PKC protein substrate phosphorylation, compound 6c achieved an IC50 of 80 nM, whereas tamoxifen required 20 μM to reach the same effect [1]. This represents a quantified potency gain of approximately 250-fold, directly attributable to the diethylaminoethoxy side-chain substitution pattern on the triarylacrylonitrile core [1].

Protein Kinase C inhibition Triarylacrylonitrile SAR Tamoxifen analogue selectivity

ERα Binding Selectivity: >125-Fold Window Over Tamoxifen for Compound 6c Triarylacrylonitrile

Compound 6c exhibits minimal binding to estrogen receptor α (ERα), with an IC50 >10 μM, representing at least a 45-fold reduction in ERα affinity compared to tamoxifen (IC50 = 222 nM) [1]. Combined with its 80 nM PKC IC50, compound 6c achieves a selectivity window (ERα IC50 / PKC IC50) of >125, versus tamoxifen's selectivity ratio of 0.011 (222 nM / 20 μM), which actually favors ERα binding over PKC inhibition [1]. This complete inversion of target preference—from an ERα-favoring profile to a PKC-favoring profile—is the defining differentiation of the bis-diethylaminoethoxy substitution pattern [1].

Estrogen receptor alpha binding SERM off-target profiling Selectivity window quantification

Functional Antiestrogen Potency in MCF7 Breast Cancer Cells: Diethylaminoethoxy Side Chain Drives Antagonist Activity

Triphenylacrylonitrile derivatives bearing (diethylamino)ethoxy side chains demonstrated potent antagonism of estradiol (E2)-promoted MCF7 cell growth, while only weakly stimulating proliferation alone, in contrast to hydroxy-substituted analogues that acted as agonists [1]. The (diethylamino)ethoxy side chain was identified as the key structural determinant that converts the triphenylacrylonitrile scaffold from an estrogenic agonist into an antiestrogenic antagonist, with antagonism reversed by 10^-7 M E2, confirming competitive ER-mediated antagonism [1]. This functional antagonism establishes the compound class's utility as an ER-targeting scaffold, which the later triarylacrylonitrile analogues (e.g., compound 6c) then refine to achieve PKC selectivity [2].

MCF7 cell proliferation Antiestrogen functional assay Triphenylacrylonitrile SAR

Cytotoxicity Profile Separation: ER-Independent Cytostatic Activity Distinguishes Diethylaminoethoxy TPEs from Pure Antiestrogens

Triphenylacrylonitrile derivatives with charged hydrophobic (diethylamino)ethoxy side chains exhibited a dual pharmacological profile: potent ER-dependent antagonism at lower concentrations and ER-independent cytostatic/cytolytic activity at concentrations above 3 × 10^-6 M in both MCF7 (ER-positive) and BT20 (ER-negative) cell lines [1]. This contrasts with purely antiestrogenic agents that arrest growth only in ER-positive cells. The ER-independent cytotoxicity was correlated with the presence of the charged hydrophobic side chain, suggesting a membrane- or off-target-mediated mechanism distinct from classical SERM pharmacology [1].

Cytostatic activity ER-independent cytotoxicity Chemotype differentiation

Validated Research Application Scenarios for 2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile Based on Quantitative Differentiation Evidence


PKC-Focused Neuropharmacology Studies Requiring Exclusion of Estrogen Receptor Confounds

The demonstrated PKC-over-ERα selectivity window (>125-fold) of the bis-diethylaminoethoxy triarylacrylonitrile scaffold [1] makes this compound suitable for studies investigating PKC's role in neurological disorders where tamoxifen's SERM activity would confound results. Tamoxifen crosses the blood-brain barrier but its potent ERα binding (222 nM) introduces estrogenic/antiestrogenic effects that obscure PKC-specific pharmacological outcomes. The >45-fold reduction in ERα affinity achieved by the diethylaminoethoxy substitution pattern eliminates this confound, enabling attribution of observed effects specifically to PKC inhibition [1].

Structure-Activity Relationship Benchmarks for PKC Inhibitor Development

The 250-fold PKC potency gain of compound 6c (IC50 = 80 nM) relative to tamoxifen (IC50 = 20 μM) [1] establishes this compound as a key benchmark for medicinal chemistry programs targeting PKC. Its well-characterized selectivity profile provides a reference point for evaluating novel PKC inhibitors, and the available synthetic methodology for triarylacrylonitrile assembly via Suzuki coupling [1] enables systematic exploration of side-chain and β-ring modifications for further optimization.

Dual-Mechanism Cytotoxicity Profiling in ER-Positive and ER-Negative Cancer Models

The triarylacrylonitrile class with diethylaminoethoxy side chains uniquely demonstrates both ER-dependent antiestrogen antagonism at lower concentrations and ER-independent cytostatic activity above 3 × 10^-6 M in both MCF7 and BT20 cell lines [2]. This dual mechanism distinguishes it from pure antiestrogens and SERMs like tamoxifen, which show growth inhibition only in ER-positive cells, making the compound a valuable tool for studying ER-independent cytotoxic pathways and their interplay with ER signaling in breast cancer models [2].

Negative-Control Validation for ER-Mediated Effects in Triphenylethylene Pharmacology

The minimal ERα engagement of the bis-diethylaminoethoxy triarylacrylonitrile (>10 μM IC50 [1]) combined with its retention of the triaryl core structure common to SERMs makes it an appropriate negative control compound for experiments requiring a structurally related but ER-inactive comparator. When used alongside tamoxifen or other SERMs, this compound can help isolate ER-specific effects from scaffold-related off-target activities, strengthening the mechanistic interpretation of SERM pharmacology studies [1].

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